

Spectral Data of Pipemidic Acid (HPPA) and Its Metal Complexes

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Compound Focus: Pipemidic Acid

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Pipemidic acid (HPPA) can act as a ligand and coordinate with metal ions in different modes, which is reflected in its spectral data [1] [2].

Infrared (IR) Spectral Data

The table below summarizes key IR frequencies for **pipemidic acid** and its metal complexes, which help identify coordination sites [1] [2].

Compound	$\nu(\text{C=O})$ Carbonyl	$\nu(\text{C=O})$ Ketone	$\nu(\text{N-H})$	$\nu(\text{O-H})$ Stretch	Coordination Mode
Pipemidic Acid (HPPA)	1620 cm^{-1} (broad)	1734 cm^{-1} (medium)	2990 cm^{-1} (medium)	3400 cm^{-1} (medium)	N/A [1]
[Mg(Pipemidate)₃]	1620 cm^{-1} (broad)	1734 cm^{-1} (medium)	2990 cm^{-1} (medium)	3400 cm^{-1} (medium)	Bidentate (via carbonyl O and carboxylate O) [1]
[Ru(HPPA)₃Cl₃]\cdot6H₂O	1629 cm^{-1} , 1610 cm^{-1}	1725 cm^{-1}	Not specified	3420 cm^{-1} (broad)	Unidentate (via piperaziny N atom) [2]

Proton NMR (¹H-NMR) Spectral Data (in D₂O)

The table below shows characteristic ¹H-NMR chemical shifts (δ in ppm) for **pipemidic acid** and a representative complex [1].

Proton Environment	Pipemidic Acid / Mg Complex	Pipemidic Acid / Ca Complex
CH ₃ (ethyl group)	1.27 - 1.34 ppm	1.34 ppm
CH ₂ (ethyl group)	2.47 - 2.58 ppm	2.47 ppm
2 CH ₂ (piperazinyl group)	2.79 - 3.32 ppm	2.84 & 3.32 ppm
H (ring position 5)	3.84 - 3.93 ppm	3.93 ppm
H (ring position 2)	8.82 - 8.94 ppm	8.84 ppm
H (carboxylic group)	9.45 - 9.51 ppm	9.45 ppm

Elemental and Metal Analysis Data

The following table displays the elemental analysis results for several metal complexes, confirming their composition [1].

Compound Formula	Color	%C Found (Calc.)	%H Found (Calc.)	%N Found (Calc.)	%Metal Found
C ₂₈ H ₃₄ N ₁₀ O ₆ Mg	Light Brown	53.34	5.40	22.26	3.85
C ₂₈ H ₃₄ N ₁₀ O ₆ Ca	Off White	52.05	5.26	21.73	6.21
C ₂₈ H ₃₄ N ₁₀ O ₆ Mn	Light Yellow	50.79	5.22	21.21	8.31
C ₂₈ H ₃₄ N ₁₀ O ₆ Co	Light Blue	50.50	5.20	21.06	8.88

Detailed Experimental Protocols

Here are the methodologies for key experiments in the characterization of **pipemidic acid** complexes.

Synthesis of Metal Complexes

Example: Synthesis of $[\text{Mg}(\text{Pipemidate})_3]$ Complex [1]

- **Procedure:** **Pipemidic acid** trihydrate was first dissolved in a small volume of dimethylformamide (DMF, ~5 mL). Methanol (20 mL) was added, followed by a warm methanolic solution (10 mL) of the metal salt (e.g., $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$) with constant stirring. The reaction mixture was then refluxed for 3 hours and allowed to stand at room temperature for crystallization. The crystals that formed after 48 hours were filtered, washed with methanol, and dried.

Example: Synthesis of Ru^{3+} , Pt^{4+} , and Ir^{3+} Complexes [2]

- **Procedure:** A hot methanolic solution (20 mL) of **pipemidic acid** was added to an aqueous solution (20 mL) of the metal chloride (e.g., RuCl_3). The mixture was refluxed for 1–2 hours at 70–80 °C. The solution was filtered, and the filtrate was left to slowly evaporate at room temperature. The resulting microcrystalline product was collected by filtration, washed with methanol, and dried under vacuum.

Fourier Transform Infrared (FT-IR) Spectroscopy

- **Technique:** The spectra for solid samples were recorded using an FT-IR spectrometer (e.g., Perkin Elmer Spectrum GX) [3].
- **Sample Preparation:** The **KBr pellet method** was used. A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder and compressed into a transparent pellet for analysis [3] [2].
- **Spectral Range:** Measurements were typically taken in the range of 4000–400 cm^{-1} [2].

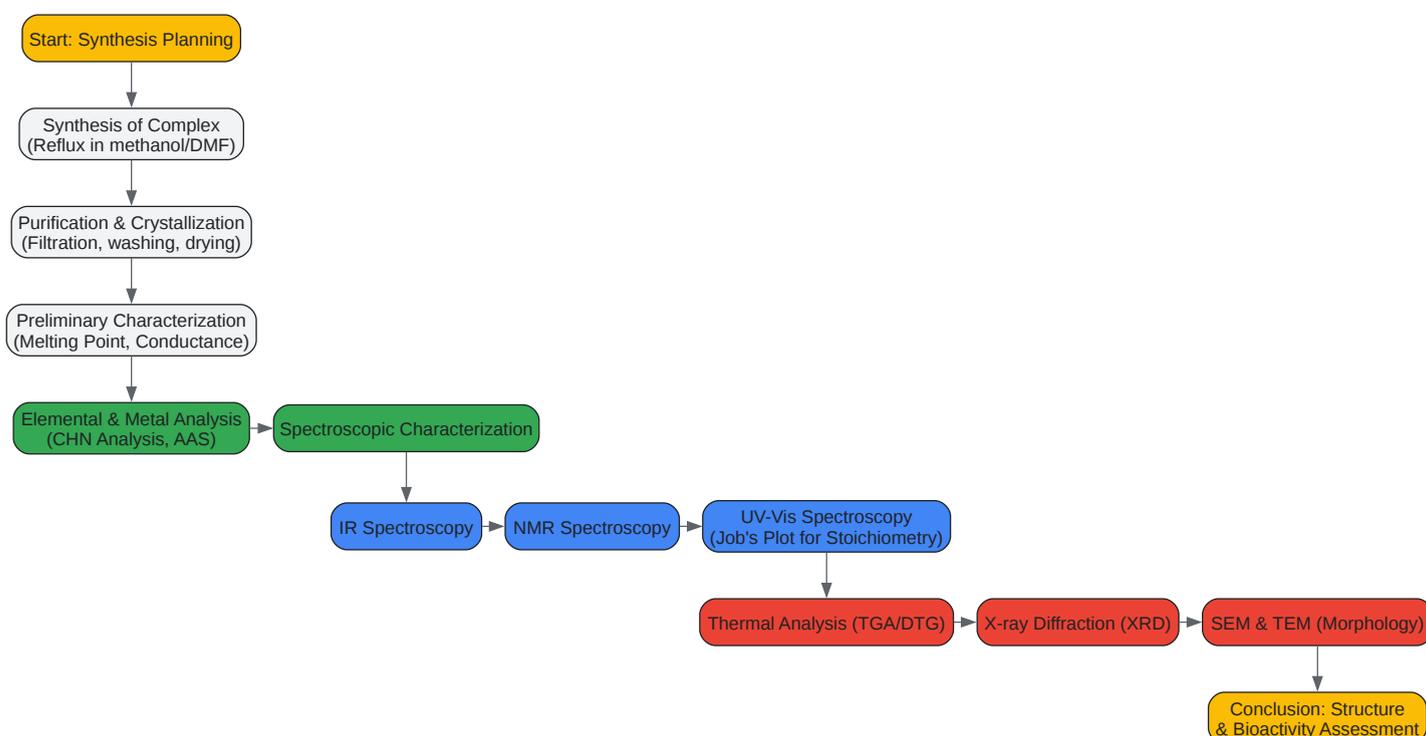
Determination of Complex Stoichiometry by Job's Plot

This method is used to determine the stoichiometric ratio (e.g., 1:1) between **pipemidic acid** and a host molecule like cyclodextrin in solution [3].

- **Procedure:** A series of solutions with varying molar ratios of HPPA and the host (e.g., TRIMEB) are prepared, while the total molar concentration of both components is kept constant.
- **Measurement:** The absorbance of each solution is measured by UV-Vis spectroscopy.
- **Plotting:** The difference in absorbance (ΔA) multiplied by the molar ratio of HPPA (R) is plotted against R . The molar ratio at the maximum of the plot indicates the stoichiometry of the complex [3].

Workflow for Comprehensive Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of **pipemidic acid** complexes, integrating the techniques discussed.



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Flowchart of the synthesis and multi-technique characterization process for **pipemidic acid** complexes.

Key Insights for Researchers

- **Coordination Flexibility:** **Pipemidic acid** can act as a bidentate ligand (coordinating through the **carbonyl and carboxylate oxygen** atoms) or as a unidentate ligand (coordinating through the **nitrogen atom of the piperazinyll ring**) [1] [2]. The coordination mode depends on the specific metal ion and synthesis conditions.
- **Overcoming Solubility Limits:** **Pipemidic acid** has low aqueous solubility. Research shows that forming **inclusion complexes with cyclodextrins** or creating **polymer-drug conjugates** (e.g., PCL-PIP) are effective strategies to enhance its solubility, bioavailability, and antibacterial efficacy [3] [4] [5].

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